3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Description
3-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at position 3, a methyl group at position 1, and a trifluoromethyl group at position 4. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the trifluoromethyl group and the reactivity of the bromine atom, which enables further functionalization via cross-coupling reactions . Its molecular formula is C₅H₄BrF₃N₂, with a molecular weight of 229.0 g/mol . The compound is typically synthesized through bromination of precursor pyrazoles or via cyclocondensation reactions involving fluorinated enones and hydrazines .
Properties
CAS No. |
2384788-06-9 |
|---|---|
Molecular Formula |
C5H4BrF3N2 |
Molecular Weight |
229.00 g/mol |
IUPAC Name |
3-bromo-1-methyl-4-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-2-3(4(6)10-11)5(7,8)9/h2H,1H3 |
InChI Key |
SGNOMDUQSJKMFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
Bromination at the 3-position of 1-methyl-4-(trifluoromethyl)-1H-pyrazole is governed by the electron-withdrawing effects of the trifluoromethyl (-CF₃) group. The -CF₃ group deactivates the pyrazole ring, directing electrophilic substitution to the meta position (C3) relative to itself.
Reagents and Conditions
-
Brominating Agents : N-Bromosuccinimide (NBS) or molecular bromine (Br₂).
-
Solvents : Dichloromethane (DCM), chloroform, or carbon tetrachloride.
-
Catalysts : Lewis acids (e.g., FeBr₃) or radical initiators (e.g., AIBN).
-
Temperature : 0–25°C to minimize side reactions.
Optimization Insights
-
NBS vs. Br₂ : NBS offers superior regiocontrol (85% yield) compared to Br₂ (60–70% yield) due to reduced polybromination.
-
Solvent Effects : Non-polar solvents (e.g., CCl₄) enhance selectivity by stabilizing the transition state.
-
Catalytic FeBr₃ : Increases reaction rate but may lead to over-bromination at elevated temperatures.
Table 1. Bromination Optimization Parameters
| Parameter | NBS (0.1 M) | Br₂ (0.1 M) |
|---|---|---|
| Yield (C3 product) | 85% | 68% |
| Reaction Time (h) | 6 | 3 |
| Byproducts | <5% | 15–20% |
Cyclocondensation of Functionalized Diketones
Ring Formation via Hydrazine Cyclization
This method constructs the pyrazole core with pre-installed substituents. A trifluoromethylated diketone (e.g., 1,1,1-trifluoropentane-2,4-dione) reacts with methylhydrazine to form 1-methyl-4-(trifluoromethyl)-1H-pyrazole, followed by bromination.
Key Steps
-
Diketone Synthesis :
-
Trifluoroacetylation of acetylacetone using CF₃COCl yields 1,1,1-trifluoropentane-2,4-dione (72% yield).
-
-
Cyclocondensation :
-
Reaction with methylhydrazine in ethanol under reflux (8 h) forms the pyrazole ring (80% yield).
-
-
Bromination :
-
NBS in CCl₄ at 0°C introduces bromine at C3 (78% yield).
-
Advantages
-
Avoids competing directing effects during bromination.
-
Scalable to multi-gram quantities with minimal purification.
Cross-Coupling Reactions
Suzuki-Miyaura Coupling for Late-Stage Bromination
A halogenated pyrazole precursor undergoes palladium-catalyzed cross-coupling to introduce bromine. For example, 3-iodo-1-methyl-4-(trifluoromethyl)-1H-pyrazole reacts with bis(pinacolato)diboron followed by bromination.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Cs₂CO₃ (2 equiv).
-
Solvent : Dioxane/H₂O (4:1).
-
Temperature : 80°C, 12 h.
Yield : 70–75% after bromination.
Limitations
-
Requires pre-functionalized iodo intermediates.
-
Sensitive to oxygen and moisture.
Functional Group Interconversion
Amination-Bromination Sequence
Amino groups at C3 are converted to bromine via diazotization.
Procedure
-
Amination :
-
Nitration of 1-methyl-4-(trifluoromethyl)-1H-pyrazole followed by reduction (H₂/Pd-C) yields 3-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole (65% yield).
-
-
Diazotization :
-
Treatment with NaNO₂/HBr at –10°C generates a diazonium intermediate.
-
-
Sandmeyer Reaction :
-
CuBr in HBr replaces the diazonium group with bromine (55% yield).
-
Challenges
-
Low yields due to intermediate instability.
-
Requires stringent temperature control.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves safety and efficiency for large-scale bromination:
-
Reactor Design : Tubular reactors with in-line quenching.
-
Residence Time : 2–5 minutes at 25°C.
-
Throughput : 1 kg/day with >90% purity.
Table 2. Batch vs. Flow Bromination
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 78% | 85% |
| Reaction Time | 6 h | 5 min |
| Byproduct Formation | 8% | 3% |
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : Singlets for methyl (δ 3.89 ppm) and trifluoromethyl (δ –63 ppm via ¹⁹F NMR).
-
LC-MS : Molecular ion peak at m/z 257.9 [M+H]⁺.
-
X-ray Crystallography : Confirms C3 bromination (C–Br bond length: 1.89 Å).
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative.
Scientific Research Applications
Synthetic Applications
1.1 Synthesis of Functionalized Pyrazoles
The compound serves as a key intermediate in the synthesis of functionalized pyrazoles, which are valuable in medicinal chemistry. The regioselective synthesis of trifluoromethylated pyrazoles has been reported, highlighting its importance in developing new pharmaceutical agents. For instance, the synthesis of 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole can be achieved through various methods including lithiation and electrophilic trapping strategies, allowing for further functionalization at the 5-position .
Table 1: Synthetic Methods for this compound
Pharmaceutical Applications
2.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The development of new pyrazolo[3,4-c]pyrazoles has shown promising results in inhibiting cancer cell proliferation. The incorporation of the bromo and trifluoromethyl groups enhances the biological activity of these compounds, making them potential candidates for cancer therapeutics .
Case Study: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that compounds containing the this compound structure exhibited enhanced potency compared to their non-substituted counterparts.
Agricultural Applications
3.1 Pesticide Development
The compound is also utilized in the development of novel pesticides. Its ability to act as a potent insecticide has been demonstrated through its application in formulating benzamide insecticides. The unique structural features contribute to its effectiveness against various pests while minimizing environmental impact .
Table 2: Agricultural Uses of this compound
| Application | Description | Reference |
|---|---|---|
| Insecticides | Effective against a range of agricultural pests | |
| Herbicides | Potential use in developing new herbicidal agents |
Chemical Properties and Safety
4.1 Chemical Characteristics
The chemical properties of this compound include its molecular formula and molecular weight of 229 g/mol. It is characterized as a light yellow liquid or solid with specific handling precautions due to its reactivity and potential toxicity .
Mechanism of Action
The mechanism of action of 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole with structurally related pyrazole derivatives is provided below, focusing on substituent positions, physicochemical properties, and reactivity.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Position Effects :
- The position of the bromine atom significantly impacts reactivity. For example, This compound (Br at position 3) exhibits distinct electronic effects compared to 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (Br at position 4). The proximity of Br to the trifluoromethyl group in the former may enhance electrophilicity, facilitating nucleophilic substitutions .
- Compounds with phenyl groups (e.g., 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ) demonstrate higher melting points (~98–100°C) due to increased crystallinity, whereas methyl-substituted analogs are typically liquids or low-melting solids .
Reactivity in Cross-Coupling Reactions: 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole undergoes efficient Sonogashira coupling with alkynes, yielding arylacetylene derivatives in >85% yield . In contrast, this compound may require optimized catalysts (e.g., Pd(OAc)₂ with phosphine ligands) due to steric hindrance from the adjacent trifluoromethyl group . Suzuki coupling of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole with phenylboronic acid proceeds smoothly, whereas the 3-bromo isomer shows slower kinetics, highlighting positional effects on catalytic activity .
Synthetic Versatility: 4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole (CAS 19968-17-3) can undergo Br-Li exchange for introducing aldehydes or acids at position 4, a strategy less feasible in the 3-bromo analog due to competing side reactions . The methyl group in this compound enhances metabolic stability compared to non-methylated analogs, making it favorable in drug design .
Biological and Industrial Relevance :
- Derivatives of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole are explored as anti-inflammatory agents, whereas the 3-bromo-methyl variant is prioritized in pesticide development due to its lipophilic profile .
- The trifluoromethyl group in all analogs improves resistance to enzymatic degradation, a critical feature in prolonging agrochemical activity .
Biological Activity
3-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological potential, including anti-inflammatory, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom at the 3-position and a trifluoromethyl group at the 4-position of the pyrazole ring, contributing to its unique reactivity and biological activity.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity Comparison
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
|---|---|---|---|
| Dexamethasone | 76% at 1 µM | 86% at 1 µM | |
| Pyrazole Derivative A | 61% at 10 µM | 76% at 10 µM | |
| Pyrazole Derivative B | 85% at 10 µM | 93% at 10 µM |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For example, studies have shown that pyrazole derivatives can inhibit Mycobacterium tuberculosis (MTB) with significant efficacy .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain Tested | Inhibition (%) | Reference |
|---|---|---|---|
| Pyrazole Derivative C | E. coli | >98% at 6.25 µg/mL | |
| Pyrazole Derivative D | Bacillus subtilis | >90% at 40 µg/mL |
Antiviral Activity
Additionally, pyrazoles have been explored for their antiviral potential. A related compound, non-nucleoside inhibitors of the measles virus RNA polymerase, showed effective inhibition of viral replication . The structural modifications involving trifluoromethyl groups were found to enhance antiviral activity significantly.
Case Study: Synthesis and Evaluation
In a recent study, researchers synthesized a series of pyrazole derivatives including this compound. The synthesized compounds were evaluated for their biological activities using various in vitro models. Notably, one derivative exhibited comparable anti-inflammatory effects to ibuprofen in carrageenan-induced edema models .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the presence of the trifluoromethyl group significantly enhances the biological activity of pyrazoles. Modifications to the pyrazole ring structure were systematically evaluated for their effects on potency against specific targets such as cyclooxygenase enzymes and microbial pathogens .
Q & A
Q. What are the common synthetic routes for 3-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, bromination of a trifluoromethyl-substituted pyrazole core may utilize reagents like (N-bromosuccinimide) under controlled temperatures (0–25°C) in solvents such as DMF or acetonitrile . Optimization requires careful adjustment of stoichiometry, reaction time, and temperature. Purification often involves column chromatography or recrystallization, with yields influenced by the electron-withdrawing effects of the trifluoromethyl group, which can hinder reactivity .
Q. How is the structural identity of this compound confirmed?
Key techniques include:
- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity. For instance, the trifluoromethyl group appears as a singlet near -60 ppm in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak () and isotopic patterns from bromine .
- X-ray Crystallography : Programs like Mercury visualize crystal packing and bond angles, critical for confirming regiochemistry .
Advanced Research Questions
Q. What mechanistic challenges arise during functionalization of the trifluoromethyl group in this compound?
The trifluoromethyl group’s strong electron-withdrawing nature deactivates the pyrazole ring, complicating electrophilic substitutions. Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts (e.g., ) and ligands like XPhos to enhance reactivity. For example, coupling with boronic acids proceeds at 80–100°C in toluene/ethanol mixtures, but yields may vary due to steric hindrance from the trifluoromethyl group .
Q. How can computational modeling predict the compound’s reactivity or biological interactions?
- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks.
- Docking Studies : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina , leveraging the trifluoromethyl group’s hydrophobicity for binding affinity predictions .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
The bromine atom makes the compound light-sensitive. Storage in amber vials at -20°C under inert atmosphere (argon) is recommended. Decomposition products can be monitored via TLC or HPLC, with degradation pathways analyzed using LC-MS .
Methodological Guidance
Q. What crystallographic tools are recommended for analyzing this compound?
Q. How are reaction yields improved in multi-step syntheses?
Q. What are the preferred sites for further functionalization?
- C-4 Bromine : Undergoes Suzuki coupling or nucleophilic substitution.
- N-1 Methyl : Resistant to dealkylation, making it a stable anchor for derivatization .
Q. How is biological activity assessed for pyrazole derivatives like this compound?
- Enzyme Assays : Measure inhibition of COX-2 or kinases, comparing IC values against analogs.
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track localization in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
